molecular formula C8H7N3O2 B11912125 7-Aminoquinoxaline-2,5-diol

7-Aminoquinoxaline-2,5-diol

Cat. No.: B11912125
M. Wt: 177.16 g/mol
InChI Key: FTEVFUYBMHZDEC-UHFFFAOYSA-N
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Description

7-Aminoquinoxaline-2,5-diol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoxaline-2,5-diol typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by subsequent functional group modifications. One common method includes the reaction of 2,5-dihydroxyquinoxaline with ammonia or an amine under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinoxaline-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino group, leading to the formation of different substituted quinoxalines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Aminoquinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 7-Aminoquinoxaline-2,5-diol is unique due to its specific functional groups (amino and hydroxyl) that confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-amino-5-hydroxy-1H-quinoxalin-2-one

InChI

InChI=1S/C8H7N3O2/c9-4-1-5-8(6(12)2-4)10-3-7(13)11-5/h1-3,12H,9H2,(H,11,13)

InChI Key

FTEVFUYBMHZDEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C=N2)O)N

Origin of Product

United States

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